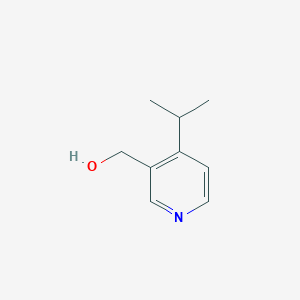

(4-Isopropylpyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(4-propan-2-ylpyridin-3-yl)methanol |

InChI |

InChI=1S/C9H13NO/c1-7(2)9-3-4-10-5-8(9)6-11/h3-5,7,11H,6H2,1-2H3 |

InChI Key |

AVELCANEEYVXQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=NC=C1)CO |

Origin of Product |

United States |

Foundational & Exploratory

The 3,4-Disubstituted Pyridine Scaffold: Synthetic Architectures and Medicinal Utility

[1][2]

Abstract

The 3,4-disubstituted pyridine motif represents a "privileged yet privileged-challenging" scaffold in modern medicinal chemistry. While the pyridine ring is ubiquitous in FDA-approved therapeutics (appearing in >50 marketed drugs), the specific 3,4-substitution pattern imposes unique synthetic hurdles due to the electronic mismatch between the electron-deficient C4 position and the sterically sensitive C3 position. This guide synthesizes the current state of the art in accessing this scaffold, moving beyond standard Suzuki couplings to explore directed ortho-metalation (DoM), pyridyne distortion methodologies, and biomimetic de novo assembly. We analyze the causality behind reagent choices and provide self-validating protocols for bench execution.

The Electronic & Regiochemical Paradox

The primary challenge in synthesizing 3,4-disubstituted pyridines lies in the inherent electronic bias of the pyridine ring.

-

Electrophilic Mismatch: Nucleophilic attack naturally favors the C2 and C4 positions (α and γ), while electrophilic aromatic substitution (SEAr) favors the C3 position (β).

-

The "Ortho" Problem: Introducing a substituent at C4 when C3 is already occupied (or vice versa) fights against steric crowding and often requires overcoming the directing effects of the ring nitrogen, which naturally directs lithiation to C2.

Strategic Implication: Successful synthesis requires "overriding" the ring's natural programming using Directed Metalation Groups (DMGs) or high-energy Pyridyne intermediates .

Strategic Synthetic Pathways

Pathway A: The Pyridyne Distortion (Nucleophilic Entry)

This is the most powerful method for introducing diverse nucleophiles at C4 while simultaneously placing an electrophile at C3.

-

Mechanism: Elimination of a 3-halo-4-metalopyridine generates a 3,4-pyridyne (didehydropyridine).

-

Regioselectivity: Unlike benzyne, 3,4-pyridyne is polarized. Nucleophiles attack exclusively at C4 due to the distortion of the LUMO caused by the ring nitrogen.

-

Critical Reagents:

-

Precursors: 3-fluoro-4-iodopyridine or 3-chloro-4-iodopyridine.

-

Base:LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Why LiTMP? It is bulkier than LDA, preventing nucleophilic attack on the pyridine ring itself (Chichibabin-type side reactions).

-

Pathway B: Directed Ortho Metalation (DoM) (Electrophilic Entry)

DoM relies on a functional group (DMG) at C3 to coordinate a lithium base and direct deprotonation at C4.

-

The Challenge: The ring nitrogen is a superior DMG, naturally directing lithiation to C2.

-

The Solution: Use a C3-DMG that is stronger than the ring nitrogen (e.g., -CONEt₂, -OCONEt₂) or block the C2 position.

-

Base Selection: n-BuLi is standard, but LiTMP is preferred for sensitive substrates to avoid ring addition.

Pathway C: Biomimetic Aza-6π Electrocyclization (De Novo)

A modern, metal-free approach that constructs the pyridine ring with the 3,4-pattern already in place.

-

Mechanism: Condensation of propargyl amines with unsaturated aldehydes (e.g., cinnamaldehyde) followed by 6π-electrocyclization.

-

Advantage: High atom economy; avoids the use of pyrophoric lithium bases.

Visualization of Synthetic Logic

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and desired substitution pattern.

Medicinal Chemistry Applications

The 3,4-disubstituted pyridine scaffold is a critical pharmacophore in several high-profile drug classes.

| Drug / Candidate | Mechanism of Action | Role of 3,4-Pyridine Scaffold |

| GDC-0152 | IAP Antagonist | The pyridine core scaffolds the interaction with the BIR3 domain of XIAP, positioning substituents to mimic the AVPI peptide binding. |

| Soticlestat (TAK-935) | CH24H Inhibitor | A 3-piperidinyl-4-phenylpyridine derivative.[1] The 3,4-substitution provides the precise vector to traverse the lipophilic tunnel of the cholesterol 24-hydroxylase enzyme. |

| Palbociclib (Intermediate) | CDK4/6 Inhibitor | While the final drug is a pyrido[2,3-d]pyrimidine, the synthesis relies on a 2-amino-5-bromopyridine precursor that undergoes C3/C4 functionalization to close the second ring. |

Experimental Protocols

Protocol A: Regioselective Synthesis via 3,4-Pyridyne

This protocol demonstrates the generation of a 3,4-pyridyne intermediate to install a nucleophile at C4 and an electrophile at C3.

Prerequisites:

-

Substrate: 3-Fluoro-4-iodopyridine (Critical: Fluorine enhances acidity at C4 and serves as a leaving group, but Iodine is the primary exchange site).

-

Base: LDA (Lithium Diisopropylamide).

-

Solvent: Anhydrous THF (Must be distilled over Na/Benzophenone).

Step-by-Step Workflow:

-

Base Preparation: In a flame-dried Schlenk flask under Argon, dissolve diisopropylamine (1.1 equiv) in THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate LDA.

-

Substrate Addition: Dissolve 3-fluoro-4-iodopyridine (1.0 equiv) in THF and add dropwise to the LDA solution at -78°C.

-

Mechanistic Note: This effects Lithium-Halogen exchange to generate the 3-fluoro-4-lithiopyridine species.

-

-

Pyridyne Generation: Allow the solution to warm to -20°C.

-

Observation: The solution may darken. The elimination of LiF occurs here, generating the transient 3,4-pyridyne.

-

-

Nucleophilic Trapping: Add the nucleophile (e.g., Furan for Diels-Alder, or a malonate anion) immediately.

-

Causality: The 3,4-pyridyne is highly unstable. The nucleophile must be present during the warming phase or added immediately upon generation.

-

-

Quench: Quench with saturated NH₄Cl. Extract with EtOAc.

Protocol B: Visible-Light Induced Aza-6π Electrocyclization

A metal-free "green" alternative for sensitive substrates.

Reagents:

-

Propargyl amine derivative (1.0 equiv).

-

Cinnamaldehyde (1.0 equiv).

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (20 mol%).

-

Light Source: 3W Blue LED (450-460 nm).

Workflow:

-

Mix propargyl amine and cinnamaldehyde in Acetonitrile (MeCN) in a glass vial.

-

Add DBU.

-

Irradiate with Blue LED at Room Temperature (25°C) for 12 hours.

-

Purification: Evaporate solvent and purify via silica gel flash chromatography.

-

Self-Validation: Monitor reaction progress via TLC. The disappearance of the aldehyde spot indicates conversion.

-

References

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 2013. Link

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 2022. Link

-

Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins (GDC-0152). Journal of Medicinal Chemistry, 2012.[2] Link

-

Directed Metalation: A Survival Guide. Baran Lab, Scripps Research, 2007. Link (PDF Direct)

-

Transition Metal-Free Regioselective Phosphonation of Pyridines. ACS Organic & Inorganic Au, 2023. Link

-

A decade of pyridine-containing heterocycles in US FDA approved drugs. Future Medicinal Chemistry, 2021. Link

Methodological & Application

Synthesis of (4-Isopropylpyridin-3-yl)methanol from 4-isopropylnicotinic acid: An Application and Protocol Guide

Introduction

(4-Isopropylpyridin-3-yl)methanol is a key building block in the synthesis of various pharmacologically active molecules and functional materials. Its structural motif, featuring a substituted pyridyl-methanol core, is prevalent in a range of compounds investigated in drug discovery programs. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and process development. This document provides a detailed guide to the synthesis of (4-Isopropylpyridin-3-yl)methanol via the reduction of its corresponding carboxylic acid, 4-isopropylnicotinic acid. We will explore the underlying chemical principles, provide detailed experimental protocols for two robust reduction methods, and outline the necessary procedures for purification and characterization of the final product.

Chemical Principles: The Reduction of a Carboxylic Acid

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. This reduction involves the formal addition of two hydride equivalents to the carbonyl carbon. Due to the relatively low electrophilicity of the carboxyl group, strong reducing agents are typically required. The two most common and effective classes of reagents for this purpose are aluminum hydrides, such as lithium aluminum hydride (LiAlH₄), and boranes, such as borane-tetrahydrofuran complex (BH₃·THF).

Mechanism of Reduction with Lithium Aluminum Hydride (LAH):

The reduction of a carboxylic acid with LAH proceeds through a multi-step mechanism.[1][2] Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LAH in an acid-base reaction, liberating hydrogen gas and forming a lithium carboxylate salt.[1] The aluminum hydride species then coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[3] This is followed by the nucleophilic attack of a hydride ion on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and further reduction of the transiently formed aldehyde ultimately yields the primary alcohol upon acidic workup.[1][3]

Mechanism of Reduction with Borane (BH₃):

Borane is an electrophilic reducing agent that readily coordinates with the carbonyl oxygen of the carboxylic acid.[4] This coordination activates the carbonyl group towards hydride transfer. The reaction proceeds through the formation of an acyloxyborane intermediate, which is then further reduced to a trialkoxyborane.[4] Hydrolysis of this intermediate in the workup step liberates the desired primary alcohol.[5] A key advantage of borane is its often higher chemoselectivity compared to LAH, for instance, in the presence of ester functionalities.[6]

Synthetic Workflow Overview

The synthesis of (4-Isopropylpyridin-3-yl)methanol from 4-isopropylnicotinic acid is a direct reduction process. The general workflow is outlined below.

Caption: General workflow for the synthesis of (4-Isopropylpyridin-3-yl)methanol.

Experimental Protocols

Two primary methods for the reduction of 4-isopropylnicotinic acid are presented below. The choice of method may depend on factors such as available equipment, safety considerations, and desired selectivity.

Method 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol is a robust and generally high-yielding method for the reduction of carboxylic acids.[7][8]

Materials:

-

4-Isopropylnicotinic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Sulfuric acid (10% aqueous solution)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, and standard glassware for extraction and filtration.

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

LAH Suspension: In the flask, a suspension of LiAlH₄ (1.5 to 2.0 molar equivalents relative to the carboxylic acid) in anhydrous THF is prepared. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Carboxylic Acid: A solution of 4-isopropylnicotinic acid (1.0 molar equivalent) in anhydrous THF is added dropwise to the stirred LAH suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly adding ethyl acetate to decompose any excess LAH, followed by the cautious dropwise addition of water.

-

Workup: The resulting slurry is acidified with a 10% aqueous solution of sulfuric acid until the aluminum salts dissolve. The aqueous layer is then extracted with ethyl acetate (3 x volume).

-

Isolation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (4-Isopropylpyridin-3-yl)methanol.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]

| Parameter | Value |

| Stoichiometry (Acid:LAH) | 1 : 1.5-2.0 |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 2-4 hours |

| Workup | Acidic |

Method 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This method offers an alternative to LAH, often with improved chemoselectivity.[5][10]

Materials:

-

4-Isopropylnicotinic acid

-

Borane-tetrahydrofuran complex (BH₃·THF, typically 1M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Deionized water

-

Dichloromethane or Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, and standard glassware for extraction and filtration.

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas.

-

Addition of Carboxylic Acid: A solution of 4-isopropylnicotinic acid (1.0 molar equivalent) in anhydrous THF is placed in the flask and cooled to 0 °C.

-

Addition of Borane: The BH₃·THF solution (approximately 2.0-3.0 molar equivalents of BH₃) is added dropwise to the stirred solution of the carboxylic acid at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 8-12 hours, or until completion as monitored by TLC. Gentle heating (40-50 °C) may be required if the reaction is sluggish.[5]

-

Quenching: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of methanol. Effervescence (hydrogen gas evolution) will be observed.

-

Workup: The mixture is stirred at room temperature for 1-2 hours after quenching. The solvent is then removed under reduced pressure. The residue is partitioned between water and dichloromethane (or ethyl acetate).

-

Isolation: The aqueous layer is extracted with the organic solvent (3 x volume). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.[5]

| Parameter | Value |

| Stoichiometry (Acid:BH₃) | 1 : 2.0-3.0 |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0 °C to room temperature (or gentle heating) |

| Reaction Time | 8-12 hours |

| Workup | Neutral/Slightly Basic |

Purification and Characterization

Purification

The crude (4-Isopropylpyridin-3-yl)methanol obtained from either method can be purified to high homogeneity using flash column chromatography on silica gel.[9] A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the pure alcohol.

Expected Analytical Profile

The identity and purity of the synthesized (4-Isopropylpyridin-3-yl)methanol should be confirmed by a combination of spectroscopic methods. Based on the structure and data from analogous compounds such as (4-methylpyridin-3-yl)methanol[11] and 4-isopropylpyridine[12][13][14], the following spectral characteristics are expected:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Signals corresponding to the aromatic protons on the pyridine ring.

-

A singlet for the methylene protons of the -CH₂OH group.

-

A multiplet (septet) for the methine proton of the isopropyl group.

-

A doublet for the methyl protons of the isopropyl group.

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals for the carbon atoms of the pyridine ring.

-

A signal for the methylene carbon of the -CH₂OH group.

-

Signals for the methine and methyl carbons of the isopropyl group.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of (4-Isopropylpyridin-3-yl)methanol (C₉H₁₃NO, MW: 151.21 g/mol ).

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

A C-O stretching band around 1000-1100 cm⁻¹.

-

Safety Considerations

-

Lithium Aluminum Hydride (LAH): LAH is a highly reactive and flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which is flammable and explosive.[7] All manipulations should be carried out in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Borane-Tetrahydrofuran (BH₃·THF): BH₃·THF is also flammable and can release flammable gases upon contact with water.[10] It should be handled in a well-ventilated fume hood.

-

Solvents: Anhydrous solvents like THF and diethyl ether are highly flammable. All heating should be conducted using a heating mantle or an oil bath, and sources of ignition should be avoided.

Conclusion

The synthesis of (4-Isopropylpyridin-3-yl)methanol from 4-isopropylnicotinic acid can be effectively achieved through direct reduction using either lithium aluminum hydride or a borane reagent. Both methods are reliable and scalable, with the choice of reagent depending on the specific requirements of the synthesis, including chemoselectivity and safety considerations. The detailed protocols and characterization guidelines provided in this application note are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of this important chemical intermediate.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69674, 4-Isopropylpyridine. Retrieved from [Link].

-

Organic Synthesis (2023). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link].

-

Organic Syntheses (n.d.). Nicotinic Acid. Org. Synth. Coll. Vol. 1, p.385 (1941); Vol. 2, p.47 (1922). Retrieved from [Link].

- Sigma-Aldrich (n.d.). Borane-tetrahydrofuran complex. Technical Bulletin AL-133.

- Royal Society of Chemistry (2021).

- Royal Society of Chemistry (2020).

-

NIST (n.d.). 4-Isopropylpyridine. In NIST Chemistry WebBook. Retrieved from [Link].

-

Master Organic Chemistry (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link].

- University of Oxford (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Third Year Advanced Practical Organic Chemistry.

-

Oreate AI (2025). Unpacking the Role of BH3·THF in Organic Chemistry. Retrieved from [Link].

- MDPI (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 232487, (4-Methylpyridin-3-yl)methanol. Retrieved from [Link].

-

Leah4sci (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved from [Link].

- Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.

-

Organic Chemistry Portal (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link].

-

NIST (n.d.). 4-Isopropylpyridine. In NIST Chemistry WebBook. Retrieved from [Link].

-

Common Organic Chemistry (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link].

-

Matrix Fine Chemicals (n.d.). (PYRIDIN-3-YL)METHANOL. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. Retrieved from [Link].

-

Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. ResearchGate. Retrieved from [Link].

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ResearchGate (2015). How to titrate borane tetrahydrofuran complex?. Retrieved from [Link].

- Royal Society of Chemistry (2016).

-

Chemistry Steps (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link].

-

Doc Brown's Chemistry (n.d.). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of .... Retrieved from [Link].

-

PubChemLite (n.d.). [4-(propan-2-yloxy)pyridin-3-yl]methanol. Retrieved from [Link].

-

NMRS.io (n.d.). 13C | methanol-d4 | NMR Chemical Shifts. Retrieved from [Link].

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Unpacking the Role of BH3·THF in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. (4-Methylpyridin-3-yl)methanol | C7H9NO | CID 232487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Isopropylpyridine (696-30-0) 1H NMR spectrum [chemicalbook.com]

- 14. 4-Isopropylpyridine [webbook.nist.gov]

Application and Protocol Guide for the Selective Oxidation of (4-Isopropylpyridin-3-yl)methanol to 4-Isopropylnicotinaldehyde

This guide provides an in-depth analysis and detailed protocols for the selective oxidation of (4-isopropylpyridin-3-yl)methanol to its corresponding aldehyde, 4-isopropylnicotinaldehyde. This transformation is a critical step in the synthesis of various pharmacologically active molecules and fine chemicals. The presence of the pyridine ring introduces specific challenges, necessitating careful selection of oxidizing agents to prevent over-oxidation to the carboxylic acid or side reactions involving the nitrogen atom. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for this key synthetic step.

Introduction: The Challenge of Selectivity in Pyridyl Methanol Oxidation

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[1] Pyridyl aldehydes, in particular, are valuable building blocks in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous pharmaceuticals. The primary challenge in the oxidation of pyridyl methanols, such as (4-isopropylpyridin-3-yl)methanol, lies in achieving high chemoselectivity. The electron-deficient nature of the pyridine ring can influence the reactivity of the adjacent benzylic-like alcohol. Furthermore, many common oxidizing agents can lead to the over-oxidation of the desired aldehyde to the corresponding carboxylic acid, a common impurity that can be difficult to remove.[2][3] This guide focuses on three widely employed and effective methods that offer mild reaction conditions and high selectivity for this transformation: the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and oxidation with activated manganese dioxide (MnO₂).

Comparative Analysis of Key Oxidation Reagents

Choosing the optimal reagent is contingent on factors such as substrate compatibility, scale of the reaction, and available laboratory equipment. The following table provides a comparative overview of the three highlighted methods.

| Reagent/Method | Activating Agent | Typical Temperature | Key Advantages | Key Disadvantages |

| Swern Oxidation | Oxalyl chloride or Trifluoroacetic anhydride | -78 °C | High yields, wide functional group tolerance, readily available and inexpensive reagents.[4][5] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct, sensitive to moisture.[5][6][7] |

| Dess-Martin Periodinane (DMP) | N/A (Hypervalent iodine reagent) | Room Temperature | Mild reaction conditions, high selectivity, neutral pH, easy workup.[8][9][10] | Reagent is expensive, potentially explosive under impact, produces iodinane byproduct.[11][12] |

| **Manganese Dioxide (MnO₂) ** | N/A (Activated solid oxidant) | Room Temperature to Reflux | Mild and selective for allylic, benzylic, and propargylic alcohols, inexpensive, easy workup (filtration).[13][14][15] | Requires a stoichiometric excess of the reagent, reactivity can vary with the activation method.[16] |

Mechanistic Insights into Selective Oxidation

A thorough understanding of the reaction mechanisms allows for better control and troubleshooting of the oxidation process.

The Swern Oxidation: Activation of DMSO

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, to form the highly reactive chlorosulfonium ion.[6] This species then reacts with the alcohol to form an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, facilitates an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6][7]

Caption: Mechanism of the Swern Oxidation.

Dess-Martin Periodinane (DMP) Oxidation: A Hypervalent Iodine Reagent

The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane). The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the periodinane.[10] Subsequent abstraction of the carbinol proton by an acetate ion initiates a reductive elimination to furnish the aldehyde, iodinane, and acetic acid.[10] The reaction is typically performed in chlorinated solvents at room temperature.[10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]

- 3. Pyridine is an organocatalyst for the reductive ozonolysis of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Dess-Martin Oxidation [organic-chemistry.org]

- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 11. d-nb.info [d-nb.info]

- 12. ekwan.github.io [ekwan.github.io]

- 13. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 14. pubs.acs.org [pubs.acs.org]

- 15. download.e-bookshelf.de [download.e-bookshelf.de]

- 16. US6486357B2 - Catalytic oxidation of alcohols using manganese oxides - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Isopropylpyridin-3-yl)methanol

This guide provides in-depth technical support for researchers and drug development professionals engaged in the synthesis of (4-Isopropylpyridin-3-yl)methanol. Recognizing that challenges in organic synthesis are multifaceted, this document is structured as a series of troubleshooting guides and frequently asked questions (FAQs). The aim is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively.

Introduction: A Plausible Synthetic Strategy

While specific, detailed public-domain literature on the synthesis of (4-Isopropylpyridin-3-yl)methanol is scarce, a chemically sound and common approach involves a two-step process. This guide will focus on this likely synthetic route:

-

Esterification: Conversion of 4-isopropylnicotinic acid to a suitable ester, such as ethyl 4-isopropylnicotinate.

-

Reduction: Reduction of the resulting ester to the desired (4-Isopropylpyridin-3-yl)methanol.

This approach is widely used for the synthesis of substituted pyridyl methanols due to the high efficiency of ester reduction. The following sections will address potential issues that can arise during these steps.

Troubleshooting & FAQs

Low Yield in the Esterification Step

Question: I am experiencing a low yield during the esterification of 4-isopropylnicotinic acid. What are the likely causes and how can I improve the conversion?

Answer: Low yields in Fischer esterification are often due to the unfavorable equilibrium of the reaction. Here are several factors to consider and troubleshoot:

-

Incomplete Reaction (Equilibrium): The reaction between a carboxylic acid and an alcohol is reversible. To drive the equilibrium towards the product (the ester), you need to remove the water formed during the reaction.

-

Troubleshooting:

-

Azeotropic Removal of Water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene or cyclohexane) to physically remove water as it is formed.

-

Use of a Drying Agent: While less common for driving equilibrium, ensuring all reagents and solvents are anhydrous can help.

-

Excess Alcohol: Using the alcohol (in this case, ethanol) as the solvent will also shift the equilibrium to the right, in accordance with Le Châtelier's principle.

-

-

-

Insufficient Catalysis: An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Troubleshooting:

-

Catalyst Choice: Sulfuric acid (H₂SO₄) is a common and effective catalyst. p-Toluenesulfonic acid (p-TsOH) is also a good alternative and can be easier to handle.

-

Catalyst Loading: Ensure you are using a catalytic amount, typically 1-5 mol% relative to the carboxylic acid. Too much acid can lead to side reactions and complicate the workup.

-

-

-

Alternative Esterification Methods: If Fischer esterification remains problematic, consider alternative methods that are not equilibrium-driven:

-

Reaction with an Alkyl Halide: Convert the carboxylic acid to its carboxylate salt with a base (e.g., NaH, K₂CO₃) and then react with an alkyl halide (e.g., ethyl iodide).

-

Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the alcohol. This is often a high-yielding but requires handling of hazardous reagents.

-

Challenges During the Ester Reduction Step

Question: My reduction of ethyl 4-isopropylnicotinate to (4-Isopropylpyridin-3-yl)methanol is giving a low yield and multiple byproducts. What should I investigate?

Answer: The reduction of an ester to an alcohol is a powerful transformation, but it can be prone to side reactions, especially with a heterocyclic substrate like pyridine. The choice of reducing agent and reaction conditions are critical.

-

Choice of Reducing Agent:

-

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent, capable of reducing esters, amides, and nitriles. It is the most common choice for this transformation. However, its high reactivity can sometimes lead to over-reduction or side reactions if not controlled properly.

-

Sodium Borohydride (NaBH₄): This is a milder reducing agent and will typically not reduce an ester under standard conditions. However, its reactivity can be enhanced by the addition of certain additives (e.g., LiCl, CaCl₂) or by using a different solvent. For this synthesis, LiAlH₄ is generally the more reliable choice.

-

-

Common Side Reactions and Troubleshooting:

-

Incomplete Reduction: If the reaction is not allowed to proceed to completion, you may isolate the intermediate aldehyde.

-

Troubleshooting: Ensure a sufficient excess of the reducing agent is used (typically 1.5-2.0 equivalents). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

-

Ring Reduction: While less common for pyridine under these conditions, powerful reducing agents can sometimes affect the aromatic ring.

-

Troubleshooting: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to increase the selectivity of the reduction.

-

-

Workup Issues: The quenching of LiAlH₄ reactions can be challenging and can affect the final yield.

-

Fieser Workup: A widely used and reliable method for quenching LiAlH₄ reactions is the Fieser workup. For a reaction with 'x' g of LiAlH₄, sequentially and carefully add:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water This procedure is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.

-

-

-

Purification of the Final Product

Question: I am having difficulty purifying (4-Isopropylpyridin-3-yl)methanol. What are the recommended methods?

Answer: The purification of pyridyl methanols can be challenging due to their polarity and basicity.

-

Column Chromatography: This is the most common method for purifying research-scale quantities.

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is often effective.

-

Tailing: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to significant tailing of the product spot/peak. To mitigate this, you can:

-

Add a Base to the Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the mobile phase. This will compete with the product for the active sites on the silica gel, resulting in better peak shape.

-

Use a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

-

-

-

Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be an excellent method for achieving high purity.

-

Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for crystallization include ethyl acetate, hexanes, toluene, and mixtures thereof.

-

-

Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure (Kugelrohr or short-path distillation) can be an effective purification method, especially for removing non-volatile impurities.

Experimental Protocols

Protocol 1: Esterification of 4-Isopropylnicotinic Acid

-

To a solution of 4-isopropylnicotinic acid (1.0 eq) in toluene (approx. 0.2 M) in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add absolute ethanol (3.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Water will collect in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-isopropylnicotinate.

Protocol 2: Reduction of Ethyl 4-Isopropylnicotinate

-

To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 4-isopropylnicotinate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench the reaction using the Fieser workup procedure described above.

-

Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake with additional THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude (4-Isopropylpyridin-3-yl)methanol.

Visualizations

Caption: Workflow for the synthesis of (4-Isopropylpyridin-3-yl)methanol.

Caption: Step-by-step Fieser workup protocol.

Quantitative Data Summary

| Step | Reagent | Stoichiometry (eq) | Typical Solvent | Key Parameters |

| Esterification | 4-Isopropylnicotinic Acid | 1.0 | Toluene | Reflux with Dean-Stark trap |

| Ethanol | 3.0 (or as solvent) | Catalytic H₂SO₄ or p-TsOH (1-5 mol%) | ||

| Reduction | Ethyl 4-Isopropylnicotinate | 1.0 | Anhydrous THF | Maintain 0 °C during addition |

| Lithium Aluminum Hydride (LiAlH₄) | 1.5 - 2.0 | Inert atmosphere; Careful quenching (Fieser workup) |

References

There are no direct references for the synthesis of (4-Isopropylpyridin-3-yl)methanol from the search results. The protocols and advice provided are based on established principles of organic chemistry.

Technical Support Center: Purification of (4-Isopropylpyridin-3-yl)methanol

Executive Summary & Compound Profile

User Query: How do I purify (4-Isopropylpyridin-3-yl)methanol (CAS: 135231-95-3) effectively using column chromatography without significant loss or tailing?

Technical Assessment: Purifying (4-Isopropylpyridin-3-yl)methanol presents a "dual-threat" challenge in chromatography:

-

The Pyridine Nitrogen: Basic (pKa ~6.0), causing strong interaction with acidic silanol groups (

) on silica gel.[1] This leads to severe peak tailing and irreversible adsorption (yield loss).[1] -

The Hydroxyl Group: Increases polarity, requiring stronger eluting solvents which can co-elute impurities.

-

The Isopropyl Group: Adds steric bulk and lipophilicity, slightly improving solubility in non-polar solvents compared to methyl analogs, but not enough to prevent silanol interaction.

Core Recommendation: You must use a mobile phase modifier (base additive) or an alternative stationary phase to mask silanol activity.[1] Standard silica gel chromatography without additives will likely result in broad streaks and poor recovery.[1]

Pre-Purification Data & Method Development[1][2][3][4][5][6]

Before packing your column, validate your separation using Thin Layer Chromatography (TLC).[1] This is your "Self-Validating System."

Table 1: Recommended Mobile Phase Systems

| System Type | Solvent Composition | Additive (Critical) | Application |

| Standard (Non-Polar) | Hexanes / Ethyl Acetate (1:1 to 0:[1]1) | 1-2% Triethylamine (TEA) | Best for removing non-polar impurities.[1] |

| High Polarity | DCM / Methanol (95:5 to 90:[1]10) | 1% Ammonium Hydroxide (28% NH₃) | Best for removing polar byproducts or if product is very polar.[1] |

| Alternative | DCM / Isopropanol (9:[1]1) | 0.5% TEA | Use if MeOH causes transesterification or solubility issues.[1] |

Critical Note: Always pre-saturate your silica gel with the mobile phase containing the additive before loading your sample. This ensures the column is chemically equilibrated.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "My product is streaking (tailing) badly on the column."

Diagnosis: The basic pyridine nitrogen is protonating on the acidic silica surface, forming a salt that drags along the column. Solution:

-

Immediate Fix: Switch to a solvent system containing 1% Triethylamine (TEA) .

-

Protocol:

-

Add 1% TEA to your bulk eluent.[1]

-

Flush the column with 2-3 column volumes (CV) of this "basic" solvent before loading your sample.[1]

-

Why? The TEA is a stronger base than your pyridine; it preferentially binds to and "caps" the acidic silanol sites, allowing your product to pass through unhindered [1].

-

Issue 2: "I loaded 500mg but only recovered 200mg. Where is the rest?"

Diagnosis: Irreversible adsorption (Chemisorption).[1] Your product may be "stuck" at the top of the column due to strong hydrogen bonding or salt formation. Solution:

-

The "Flush" Technique: At the end of your run, switch to a highly polar, basic solvent system: DCM : Methanol : NH₄OH (89 : 10 : 1) .

-

Verification: Collect this "flush" fraction separately and check by TLC. You will likely find the missing mass here.

-

Prevention: Use Amine-Functionalized Silica (NH2-Silica) for future runs.[1] It is non-acidic and eliminates the need for liquid additives [2].

Issue 3: "My product co-elutes with a non-polar impurity."

Diagnosis: The isopropyl group makes the molecule greasy enough to run with non-polar byproducts, but the alcohol drags it back. Solution:

-

Change Selectivity: If you are using EtOAc/Hexane, switch to DCM/MeOH .

-

Explanation: EtOAc interacts with the silica surface similarly to the pyridine ring (hydrogen bonding). DCM does not.[1] Changing the solvent changes the "competition" for the silica surface, often resolving overlapping peaks.

Standard Operating Procedure (SOP)

Workflow Diagram

The following diagram illustrates the decision logic for purifying basic pyridine derivatives.

Caption: Decision tree for selecting the optimal stationary phase and additive strategy based on initial TLC behavior.

Detailed Protocol: Silica Gel with TEA Additive

-

Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with the starting mobile phase (e.g., 20% EtOAc in Hexane) containing 1% v/v Triethylamine .

-

Packing: Pour the slurry into the column. Flush with 2 column volumes of the same solvent. Check pH of eluent: it should be basic (pH > 8 on wet pH paper).[1]

-

Loading: Dissolve the crude (4-Isopropylpyridin-3-yl)methanol in a minimum amount of DCM or Toluene. Load carefully.

-

Elution:

-

Start: 20% EtOAc/Hexane (+1% TEA).[1]

-

Gradient: Increase EtOAc to 50-80% (+1% TEA).

-

Monitor: Collect fractions. The product (Rf ~0.3 in 50% EtOAc) should elute as a sharp band.

-

-

Workup: Combine product fractions.

-

Note: TEA has a high boiling point (89°C).[1] To remove it, co-evaporate with Toluene (3x) on the rotovap, or dry under high vacuum (< 1 mbar) overnight.

-

References

-

Biotage. "Successful Flash Chromatography: The acidic nature of silica."[1] Biotage Technical Guide. Available at: [Link] (General principle of amine additives).[1]

-

Teledyne ISCO. "Purification of Amine Compounds using RediSep Amine Columns." Teledyne ISCO Application Note. Available at: [Link].[1]

-

University of Rochester. "Tips for Flash Column Chromatography: Deactivating Silica." Rochester Chemistry Dept.[1] Available at: [Link].[1]

Sources

Technical Support Center: Recrystallization of (4-Isopropylpyridin-3-yl)methanol

The following technical guide is designed for researchers and process chemists working with (4-Isopropylpyridin-3-yl)methanol (CAS: 14028-56-9). This guide addresses the specific physicochemical challenges of alkyl-pyridine alcohols, providing a robust framework for purification.

Physicochemical Profile & Solubility Logic

Before selecting a solvent, you must understand the "personality" of your molecule.[1][2] (4-Isopropylpyridin-3-yl)methanol exhibits a "Schizophrenic Solubility" profile :

-

The Polar Head: The pyridine nitrogen (pKa ~5-6) and the hydroxymethyl group (-CH₂OH) make it a hydrogen bond donor and acceptor.[3][1][4][5] This creates high solubility in alcohols (MeOH, EtOH) and chlorinated solvents (DCM).[1][4][2]

-

The Lipophilic Tail: The 4-isopropyl group adds significant steric bulk and lipophilicity, decreasing water solubility compared to simple 3-pyridinemethanol.[3][1][5]

-

The Risk Factor: Like many pyridine alcohols, this compound has a propensity to "oil out" rather than crystallize because its melting point is likely moderate (< 80°C) and easily depressed by impurities.[1][5][2]

Solvent Class Suitability Table

| Solvent Class | Suitability | Role | Technical Notes |

| Alcohols (MeOH, IPA) | Low | Dissolver | Too soluble. Hard to recover yield without extreme cooling.[3][1][4][5] Good for salt formation.[1][4][2] |

| Esters (EtOAc, iPrOAc) | High | Primary | Gold Standard. Balances polarity.[1][4][5][2] Often dissolves hot, precipitates cold.[1][2][6] |

| Hydrocarbons (Hexane, Heptane) | Low | Anti-Solvent | Poor solubility. Use only in combination with esters or toluene.[1][4][5][2] |

| Ethers (MTBE, Et₂O) | Medium | Primary/Anti | MTBE is excellent for inducing crystallization in "oily" pyridines.[1][4][5][2] |

| Chlorinated (DCM) | Very Low | Dissolver | Avoid. Product is too soluble; difficult to crystallize from.[3][1][4][2] |

Critical Troubleshooting (Q&A)

Q1: My product separates as a yellow/orange oil at the bottom of the flask instead of crystals. How do I fix "Oiling Out"?

Diagnosis: This occurs when the saturation temperature of your solute exceeds the Liquid-Liquid Phase Separation (LLPS) boundary, or simply when the melting point of the impure solid is lower than the boiling point of your solvent.[3][2]

The Fix (The "Trituration" Protocol):

-

Re-heat the mixture until the oil dissolves back into a clear solution.

-

Add a Seed Crystal: If you have any solid, add it now.[1][4][2]

-

Switch Solvent System: If you are using Toluene/Heptane (high boiling), switch to EtOAc/Hexane or MTBE/Hexane .[1][4][2] The lower boiling point prevents the oil phase from being thermodynamically stable.[4][2]

-

High-Shear Stirring: Vigorously stir the cooling solution. The shear force can induce nucleation in the oil droplets.[1][4][2]

Q2: The crude is dark brown.[2][3][5] Will recrystallization remove the color?

Diagnosis: Pyridines oxidize to N-oxides and form polymeric tars (haze) over time.[3][1][4][5] The Fix:

-

Activated Carbon: Before recrystallization, dissolve the crude in hot EtOAc, add 5 wt% activated carbon (e.g., Darco G-60), stir for 15 mins, and filter hot through Celite.

-

Salt Formation (Pro-Tip): If the free base is too dark and oily, convert it to the Hydrochloride salt .[1][5][2] Dissolve in Et₂O, bubble HCl gas (or add HCl in Dioxane).[1][4][2] The salt will be a high-melting solid that is much easier to recrystallize (typically from MeOH/EtOH).[3][1][4]

Q3: I have low recovery yield (<50%). Where is my product?

Diagnosis: The pyridine nitrogen makes the compound too soluble in the "mother liquor," especially if the solvent is slightly acidic or protic.[1][2] The Fix:

-

pH Adjustment: Ensure the solvent is neutral.

-

Second Crop: Concentrate the mother liquor to 20% volume, add more anti-solvent, and cool to -20°C.

-

Solvent Switch: If using EtOH, switch to Toluene .[1][2] Toluene has a steep solubility curve for pyridine derivatives (soluble hot, insoluble cold).[1][4][2]

Recommended Protocols

Protocol A: The "Standard" Solvent Screen (EtOAc/Heptane)

Best for: Initial purification of crude solid.[3][1]

-

Dissolution: Place 1.0 g of crude solid in a flask. Add Ethyl Acetate (EtOAc) portion-wise while heating to reflux (approx. 77°C). Stop when dissolved.

-

Anti-Solvent Addition: While maintaining reflux, slowly add Heptane dropwise.[1][4][2]

-

The Cloud Point: Stop adding Heptane the moment a persistent cloudiness (turbidity) appears.[1][4][2]

-

Clarification: Add 1-2 mL of hot EtOAc to clear the solution.

-

Cooling: Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature (2-3 hours).

-

Harvest: Once at RT, move to a fridge (4°C) for 1 hour. Filter and wash with cold Heptane.[1][4][2]

Protocol B: Purification via Salt Formation (HCl Salt)

Best for: Oily crude or high-purity requirements.[3][1][4]

-

Dissolve crude free base in Diethyl Ether or MTBE (10 mL/g).

-

Cool to 0°C.

-

Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

-

A white precipitate (the HCl salt) should form immediately.[1][4][2]

-

Recrystallize the Salt: Use Isopropanol (IPA) or EtOH .[1][4][2] The salt will have a much higher melting point (>150°C), eliminating the oiling issue.[1][2]

Visual Workflows

Figure 1: Solvent Selection Decision Tree

Figure 2: The "Oiling Out" Recovery Loop

References

-

Physicochemical Properties of Pyridine Methanols

-

Purification Methodologies

-

Synthesis Context (Ester Reduction)

-

Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid. Scholars Research Library. Link

-

Sources

- 1. (4-Methylpyridin-3-yl)methanol | C7H9NO | CID 232487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. 4-Isopropylpyridine [webbook.nist.gov]

- 4. 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. quora.com [quora.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Handling hygroscopic properties of pyridine methanol derivatives

Technical Support Hub: Pyridine Methanol Derivatives Current Status: Operational | Topic: Hygroscopicity Management

Introduction: The "Sticky Solid" Syndrome

Welcome to the technical support center for Pyridine Methanol Derivatives (e.g., 2-pyridinemethanol, 3-pyridinemethanol, pyridoxine derivatives).

The Core Problem: You ordered a crystalline solid, but you opened the bottle to find a gum, an oil, or a sticky paste. The Science: These compounds are deliquescent . The pyridine nitrogen (H-bond acceptor) and the hydroxymethyl group (H-bond donor/acceptor) create a synergistic affinity for atmospheric moisture. When they absorb enough water, they dissolve into it, altering stoichiometry, deactivating moisture-sensitive reagents (e.g., Grignards, acid chlorides), and complicating accurate weighing.

This guide provides the protocols to Recover , Handle , and Verify these reagents.

Module 1: Storage & Intake (Prevention)

Q: I just received a fresh bottle. How do I prevent it from turning into oil? A: Standard lab shelving is insufficient. You must create a double-barrier system immediately upon receipt.

Protocol: The "Double-Desiccant" Storage System

-

Primary Barrier: Wrap the original bottle cap in Parafilm® immediately after every use.

-

Secondary Environment: Place the bottle inside a secondary jar or desiccator containing KOH pellets or Activated Molecular Sieves (4Å) .

-

Why KOH? Potassium hydroxide is superior to silica gel for amines because it prevents protonation/salt formation while aggressively scavenging water [1].

-

-

Inert Gas: If possible, backfill the secondary container with Argon or Nitrogen.

Module 2: Handling & Weighing (The "Action" Phase)

Q: The compound is sticky.[1] How do I weigh it accurately for a reaction? A: Do not attempt to scrape sticky solids onto a weigh boat; you will lose mass to the boat and absorb more water during the transfer. Use the Gravimetric Solution Method .

Protocol: Gravimetric Stock Solution

-

Tare a dry volumetric flask (capped).

-

Transfer the approximate amount of "sticky" pyridine derivative directly into the flask.

-

Weigh the flask again to determine the exact mass of the derivative (

). -

Dissolve in a dry, non-hygroscopic solvent (e.g., Anhydrous DCM or Toluene).

-

Calculate the molarity:

. -

Dispense the reagent by volume (

) rather than mass.

Technical Insight: This method eliminates the kinetic window where the solid is exposed to air, ensuring the water mass error is constant and measurable (via KF) rather than increasing during weighing.

Module 3: Drying & Purification (Recovery)

Q: My sample is already wet. Vacuum drying isn't working. What now? A: Vacuum drying alone often fails because the water is hydrogen-bonded to the pyridine ring. You must use Azeotropic Distillation .[2]

The Logic: Toluene forms a low-boiling azeotrope with water (bp 85°C). When you distill the toluene, it "carries" the water out, breaking the pyridine-water H-bonds [2].

Protocol: Azeotropic Drying Cycle Reagents: Anhydrous Toluene (preferred over Benzene due to toxicity).

-

Dissolve: Dissolve your wet pyridine derivative in anhydrous Toluene (10 mL Toluene per 1 g derivative).

-

Rotovap: Concentrate the solution on a rotary evaporator at 45–50°C (bath temp).

-

Observation: You may see a cloudy "oil" crash out as toluene evaporates; this is normal.

-

-

Repeat: Re-dissolve the residue in fresh Toluene and evaporate again. Perform this 3x.

-

Final Dry: Place the flask under high vacuum (<1 mbar) for 2 hours to remove trace toluene.

Visual Guide: Drying Decision Tree

Caption: Workflow for determining the appropriate drying strategy based on physical state and water content.

Module 4: Analytical Verification (Karl Fischer)

Q: Can I use standard Karl Fischer (KF) reagents? A: Yes, but with caveats. Pyridine derivatives are bases. They can buffer the KF reaction, potentially altering the pH outside the optimal range (pH 5–7).[3]

Troubleshooting KF for Pyridines:

| Issue | Cause | Solution |

|---|---|---|

| Slow Endpoint | pH is too low (acidic) or too high (basic). | Add Imidazole buffer (to raise pH) or Salicylic Acid (to lower pH) to keep reaction at pH ~5.5 [3]. |

| Precipitation | Derivative is insoluble in pure Methanol. | Use a Methanol/Chloroform (1:1) or Methanol/Formamide solvent blend. |

| Side Reactions | Rare for simple pyridine methanols. | Standard Volumetric KF is usually safe. |

Module 5: Reaction Troubleshooting

Q: My Grignard reaction with this compound failed/yielded low. A: Even "dry" pyridine methanols can retain ~0.5% water, which destroys organometallics.

Corrective Protocol: In-Situ Deprotonation If using the pyridine methanol as a nucleophile (e.g., reacting the -OH group):

-

Dissolve the derivative in dry THF.

-

Add n-Butyllithium (n-BuLi) or NaH at -78°C or 0°C before adding your electrophile.

-

Why? The first equivalent of base scavenges residual water (and deprotonates the -OH). You may need slightly more than 1 equivalent of base to account for the water impurity [4].

References

-

BenchChem Technical Support. (2025).[4] Purification of Pyridine Compounds: Troubleshooting Guides. Retrieved from BenchChem.com.

-

Frontier, A. (2026).[5] Workup: Drying Methods - Azeotroping.[4][5] University of Rochester Department of Chemistry. Retrieved from rochester.edu.

- Sigma-Aldrich. (n.d.). Karl Fischer Titration of Pharmaceutical Products with Pyridine-free Reagents.

-

ResearchGate Community. (2019).[6] Best practices for handling anhydrous reactions for pyridine synthesis. Retrieved from researchgate.net.

Sources

Technical Support Center: Troubleshooting (4-Isopropylpyridin-3-yl)methanol Synthesis

Executive Summary

The synthesis of (4-Isopropylpyridin-3-yl)methanol presents unique challenges compared to simple nicotinates due to the steric bulk of the 4-isopropyl group flanking the reactive C-3 ester/acid site.[1] This steric hindrance often leads to incomplete reduction, while the amphoteric nature of the pyridine ring complicates isolation. This guide addresses the three most common failure modes: incomplete conversion , product loss during workup , and purification difficulties .

Part 1: Diagnostic Troubleshooting (Q&A)

Category 1: Reaction Efficiency (Incomplete Conversion)

Q: "I am reducing Methyl 4-isopropylnicotinate with NaBH4 in MeOH, but I still see 30% starting material after 12 hours. Why?"

A: The 4-isopropyl group is sterically shielding the ester carbonyl. Standard NaBH4 reduction is often too mild for sterically congested esters.[1] The isopropyl group at C-4 creates a "picket fence" effect, impeding the approach of the borohydride nucleophile to the C-3 carbonyl.

-

Immediate Fix: Add a Lewis Acid additive.[1] The addition of LiCl (1.0–2.0 equiv) or CaCl₂ significantly enhances the reducing power of NaBH4 by forming a more reactive borohydride species (e.g., LiBH4 generated in situ) and coordinating to the carbonyl oxygen.

-

Alternative Protocol: Switch to LiAlH4 (LAH) in THF.[1] LAH is a much smaller and more aggressive nucleophile (hydride) than the solvated borohydride species and will drive the reaction to completion despite the steric bulk.

Q: "I switched to LiAlH4, but now I see a new impurity (M+4 mass shift). What happened?"

A: You likely over-reduced the pyridine ring. While pyridines are generally resistant to hydride reduction, the presence of the electron-withdrawing ester combined with high temperatures or prolonged reaction times with LAH can lead to partial reduction of the pyridine ring (e.g., 1,2- or 1,4-dihydropyridine formation).

-

Correction: Perform the LAH reduction at 0°C to Room Temperature (RT) . Do not reflux unless absolutely necessary.[1] Monitor strictly by LC-MS.

Category 2: Workup & Isolation (The "Missing Product" Syndrome)

Q: "The reaction looked clean on TLC, but after aqueous workup, I recovered <20% mass. Where did it go?"

A: Your product is in the aqueous layer. (4-Isopropylpyridin-3-yl)methanol is highly polar and amphoteric.[1]

-

pH Trap: If you quenched with acid (e.g., 1M HCl), the pyridine nitrogen is protonated (pyridinium salt), making it 100% water-soluble.

-

Solubility: Even as the free base, the hydroxymethyl group + pyridine nitrogen makes it incredibly water-loving. Standard Et2O or Hexane/EtOAc extractions often fail.[1]

-

The Fix (The "Salting Out" Protocol):

-

Adjust aqueous layer pH to 8–10 (using sat.[1] NaHCO3 or K2CO3).[1] Do not use strong NaOH as it can ionize the alcohol slightly or cause emulsions.

-

Saturate the aqueous layer with solid NaCl .[1]

-

Extract with DCM (Dichloromethane) or CHCl3/Isopropanol (3:1) .[1] Repeat 4–5 times.

-

Pro-Tip: Use a continuous liquid-liquid extractor for larger scales.[1]

-

Category 3: Purification Issues

Q: "My product streaks badly on silica gel, and I can't separate it from the minor impurities."

A: The basic pyridine nitrogen is interacting with acidic silanols. Silica gel is slightly acidic. The basic pyridine moiety "drags" along the column, causing tailing/streaking.

-

The Fix: Pre-treat your silica or modify your eluent.

Part 2: Optimized Experimental Protocols

Method A: Enhanced Borohydride Reduction (Safer, Scalable)

Recommended for initial attempts and scales >10g.

| Parameter | Specification |

| Substrate | Methyl 4-isopropylnicotinate |

| Reagents | NaBH4 (4.0 equiv), LiCl (2.0 equiv) |

| Solvent | THF / Methanol (1:1 ratio) |

| Temperature | 0°C → Reflux (if sluggish) |

| Time | 6–12 Hours |

Step-by-Step:

-

Dissolve Methyl 4-isopropylnicotinate (1.0 equiv) and LiCl (2.0 equiv) in dry THF.

-

Add MeOH slowly (gas evolution).[1]

-

Cool to 0°C. Add NaBH4 (4.0 equiv) portion-wise over 30 mins.

-

Allow to warm to RT. If TLC shows SM remaining after 4h, heat to mild reflux (50°C).

-

Quench: Cool to 0°C. Add sat. NH4Cl dropwise.[1]

-

Workup: Concentrate to remove MeOH/THF. Dilute residue with water.[1] Adjust pH to ~9 with K2CO3. Extract with DCM (4x).[1]

Method B: Lithium Aluminum Hydride (LAH) Reduction (High Power)

Recommended for stubborn sterically hindered substrates.

| Parameter | Specification |

| Substrate | Methyl 4-isopropylnicotinate |

| Reagents | LiAlH4 (1.5–2.0 equiv) |

| Solvent | Anhydrous THF |

| Temperature | 0°C → RT (Strict control) |

| Quench | Fieser Method or Rochelle's Salt |

Step-by-Step:

-

Suspend LiAlH4 (1.5 equiv) in anhydrous THF at 0°C under N2.

-

Add substrate (dissolved in THF) dropwise to maintain temp <5°C.

-

Stir at 0°C for 1h, then warm to RT for 1–2h. Monitor by LC-MS.[1][2]

-

Critical Quench (Fieser): For every x grams of LAH used:

-

Add x mL water.

-

Add x mL 15% NaOH.

-

Add 3x mL water.

-

-

Add anhydrous MgSO4 to the granular precipitate, stir for 15 mins, and filter. The product is in the filtrate.

Part 3: Visualizing the Workflow & Logic

Figure 1: Troubleshooting Logic Flow

Use this flowchart to diagnose low purity or yield.

Caption: Diagnostic logic for common failure modes in hindered pyridine methanol synthesis.

Figure 2: Reaction Pathway & Impurity Formation

Understanding where side products come from.[1]

Caption: Reaction pathway showing steric bottleneck (intermediate) and potential side reactions.

Part 4: References

-

Reduction of Nicotinates with NaBH4/MeOH: Deshmukh, M., et al. "Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system."[1][3] Der Pharmacia Lettre, 2011, 3(4): 264-266.[1][3] (Accessed via Scholars Research Library)[3]

-

General Protocol for Pyridine Methanol Synthesis (Patent): "Process for preparing pyridinemethanol compounds."[1] US Patent 6,437,120 B1.[1]

-

Steric Hindrance in Ester Reduction: Brown, H. C., & Narasimhan, S. "Lithium Aluminum Hydride vs Sodium Borohydride." Journal of Organic Chemistry. (General reference for reagent selectivity).

-

Workup of Polar Pyridines: "Purification of Laboratory Chemicals" (Armarego & Chai). Standard techniques for amphoteric compound isolation.

Sources

Technical Guide: Storage & Stability of (4-Isopropylpyridin-3-yl)methanol

This technical guide details the storage stability, solubility, and handling protocols for (4-Isopropylpyridin-3-yl)methanol .[1] It is designed for researchers requiring high-integrity stock solutions for biological assays or synthetic workflows.[1]

Executive Summary: Quick Storage Specifications

| Parameter | Solid State (Neat) | Stock Solution (DMSO) | Stock Solution (Ethanol) |

| Temperature | -20°C (Preferred) or 4°C | -20°C or -80°C | -20°C |

| Shelf Life | 2 Years | 6 Months | 1 Month |

| Atmosphere | Inert (Nitrogen/Argon) | Sealed / Inert Headspace | Sealed / Parafilm |

| Vial Type | Amber Glass (Desiccated) | Amber Glass / Polypropylene | Amber Glass |

| Freeze/Thaw | N/A | Max 3 Cycles | Avoid (Volatile) |

Scientific Context: Stability & Degradation Mechanisms

(4-Isopropylpyridin-3-yl)methanol belongs to the class of pyridine-methanols.[1] While the pyridine ring provides thermodynamic stability, the hydroxymethyl group at the 3-position is susceptible to specific degradation pathways that researchers must mitigate.[1]

Primary Degradation Pathway: Oxidative Dehydrogenation

The primary risk during storage is the oxidation of the benzylic-like alcohol to its corresponding aldehyde and carboxylic acid.[1] This process is accelerated by light, heat, and the presence of trace metals in lower-grade solvents.

Mechanism:

-

Auto-oxidation: Atmospheric oxygen attacks the

-carbon of the alcohol.[1] -

N-Oxide Formation: Prolonged exposure to air can lead to N-oxidation of the pyridine nitrogen, changing the compound's polarity and pKa.[1]

Solubility Profile

-

Lipophilicity: The 4-isopropyl group increases lipophilicity compared to simple pyridine-methanols, making it highly soluble in organic solvents (DMSO, DCM, Ethanol) but reducing water solubility at neutral pH.[1]

-

pH Sensitivity: The pyridine nitrogen (pKa

5-6) allows the compound to be readily soluble in acidic aqueous buffers (pH < 4) via protonation, but it may precipitate in basic buffers (pH > 8).[1]

Troubleshooting Guide (FAQ)

Issue 1: Precipitation in Aqueous Working Solutions

Q: I diluted my DMSO stock 1:1000 into PBS (pH 7.4), and the solution turned cloudy. Why? A: This is likely a "crash-out" event due to the hydrophobicity of the isopropyl group.[1]

-

Root Cause: At pH 7.4, the pyridine nitrogen is largely unprotonated (neutral), decreasing aqueous solubility.

-

Solution:

-

Sonicate: Mild sonication (30s) can sometimes re-dissolve micro-precipitates.[1]

-

Adjust pH: If the assay permits, lower the buffer pH to 6.0 to protonate the nitrogen.

-

Intermediate Dilution: Perform a serial dilution using a 50% DMSO/Water intermediate step before the final buffer addition to prevent rapid shock precipitation.

-

Issue 2: Discoloration (Yellowing) of Stock Solution

Q: My clear stock solution has turned pale yellow after 2 months at 4°C. Is it still usable? A: Yellowing often indicates the formation of N-oxides or trace aldehyde byproducts (chromophores).[1]

-

Diagnosis: Run a UPLC-MS check. If the parent peak is >95%, it is likely usable for non-critical range-finding assays.[1]

-

Prevention: Always purge the headspace of your storage vial with Nitrogen or Argon gas before re-sealing. Store at -20°C, not 4°C.

Issue 3: Hygroscopicity & Water Uptake

Q: The solid compound looks "sticky" or clumped. A: Pyridine derivatives can be hygroscopic.

-

Action: Do not weigh "sticky" compounds directly for quantitative stocks. Dry the compound in a vacuum desiccator over

for 24 hours to remove absorbed water, then re-weigh to ensure molar accuracy.

Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solution (10 mM in DMSO)

Use this protocol to maximize shelf-life (6+ months).

-

Calculate Mass: Determine the mass required for 10 mM.

-

Formula:

[1]

-

-

Solvent Choice: Use Anhydrous DMSO (Grade

99.9%, stored over molecular sieves). Avoid standard DMSO which may contain water.[1] -

Dissolution:

-

Add DMSO to the vial containing the solid.

-

Vortex vigorously for 30 seconds.

-

Optional: If particles remain, sonicate in a water bath at ambient temperature for 1 minute.

-

-

Aliquot & Store:

-

Divide into single-use aliquots (e.g., 50

L) in amber microtubes. -

Critical: Flash freeze in liquid nitrogen or dry ice before placing in -20°C or -80°C storage. This prevents slow precipitation during the cooling phase.

-

Protocol B: QC Check via UPLC-UV

Run this check if the stock solution is older than 3 months.[1]

-

Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7

m). -

Mobile Phase A: Water + 0.1% Formic Acid (Protonates pyridine, improving peak shape).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV at 254 nm (Pyridine ring absorption).[1]

-

Acceptance Criteria: Purity

95%. Major impurity at Relative Retention Time (RRT) ~1.1 often corresponds to the aldehyde oxidation product.[1]

Visualizations

Figure 1: Degradation Pathways & Storage Logic

This diagram illustrates the chemical risks (Oxidation) and the mitigation steps required in the storage workflow.

Caption: Chemical stability profile showing primary degradation risks (Red/Yellow) and the specific storage interventions (Green) required to maintain compound integrity.

Figure 2: Troubleshooting Decision Tree for Precipitation

Use this flow when encountering solubility issues in biological assays.

Caption: Step-by-step logic for resolving solubility "crash-out" events in aqueous buffers.

References

-

PubChem Compound Summary. (2024). Pyridine-3-methanol derivatives: Physical Properties and Stability Data. National Library of Medicine.[1] Link

-

Sigma-Aldrich Technical Bulletins. (n.d.).[1] Handling and Storage of Pyridine Derivatives.[1][2] Merck KGaA.[1][2][3] Link

-

Li, J. J., et al. (2014). Contemporary Drug Synthesis.[1] (Provides context on the stability of pyridine intermediates in drug discovery). Wiley-Interscience.[1] Link[1]

-

Thermo Fisher Scientific. (2023).[1] Solubility Guidelines for Heterocyclic Compounds in Biological Assays.Link[1]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Isopropyl Substituted Pyridines

Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-4IP-STERIC-001

Executive Summary: The "Fan Effect" Challenge

The 4-isopropylpyridine motif presents a unique geometric challenge in medicinal chemistry. Unlike a methyl group, the isopropyl group acts as a rotating "fan" (conical volume ~45-50 ų), creating significant steric occlusion at the adjacent C3 and C5 positions. Furthermore, while the nitrogen lone pair remains relatively accessible, the electronic donation from the alkyl group at C4 deactivates the ring toward nucleophilic attack (SNAr) while activating it for electrophilic substitution (SEAr), albeit often at the unwanted C3 position.

This guide addresses two primary workflows:

-

Constructing the Scaffold: Installing the isopropyl group at C4 without over-alkylation.

-

Functionalizing the Scaffold: Overcoming the "fan effect" to react at C3/C5.

Module 1: Installing the Isopropyl Group (Synthesis)

Troubleshooting Guide: The Minisci Reaction

User Issue: "I am trying to install an isopropyl group at C4 using a standard Minisci reaction (AgNO3/Persulfate), but I am getting a mixture of C2, C4, and di-substituted products."

Diagnosis: The standard Minisci reaction is governed by nucleophilic radical attack on the protonated heterocycle.[1][2][3] While C2 and C4 are both electrophilic, C2 is statistically favored (two positions) and often kinetically accessible. The isopropyl radical is nucleophilic, but without a blocking strategy, regiocontrol is poor.

Solution: The "Blocked" Minisci Strategy To achieve exclusive C4 selectivity, you must sterically shield the C2 positions or use a directing group. The most robust modern method involves a temporary maleate blocking group.

Protocol: C4-Selective Alkylation via Maleate Blocking

Based on the Baran Protocol [1]

Reagents:

-

Dimethyl maleate (1.0 equiv)

-

Isopropyl carboxylic acid (2.0 equiv)

-

Ammonium persulfate (2.0 equiv)[6]

-

AgNO3 (0.2 equiv)

-

TFA (1.0 equiv)

-

Solvent: DCM/H2O (biphasic)

Step-by-Step Workflow:

-

In-Situ Blocking: Dissolve pyridine and dimethyl maleate in DCM. The maleate acts as a radical acceptor that transiently alkylates C2, but under oxidative conditions, this directs the next radical attack to C4. Note: In many improved protocols, the maleate is used to form a dihydropyridine intermediate or simply steers selectivity via reversible addition.

-

Radical Generation: Add the aqueous solution of (NH4)2S2O8 and AgNO3 to the organic phase containing the acid and pyridine.

-

Reaction: Stir vigorously at 40°C. The isopropyl radical is generated via decarboxylation and attacks the most accessible electrophilic site. With C2 "occupied" or sterically screened by the maleate interaction, C4 becomes the exclusive site.

-

Workup: Separate layers. The maleate group (if covalently attached) can be removed or, in specific variants, falls off during workup/oxidative aromatization.

Decision Logic for Minisci Optimization:

Figure 1: Decision tree for selecting the correct alkylation strategy based on substrate substitution.

Module 2: Functionalizing the 4-Isopropyl Scaffold

Troubleshooting Guide: C3-Functionalization (The "Orthogonal" Challenge)

User Issue: "I have 4-isopropylpyridine and need to install a boronic ester or halide at C3. Lithiation with n-BuLi gives exclusively C2 substitution."

Diagnosis: This is a classic "Directed Ortho Metalation" (DoM) conflict.

-

Kinetic Acidity: The C2 proton is more acidic (inductive effect of Nitrogen) and kinetically accessible.

-

Thermodynamic Trap: The C4-isopropyl group creates steric repulsion at C3, discouraging the approach of the bulky Li-aggregate.

Solution: The "Blocking & Flipping" Technique To force reaction at C3, you must physically block C2 or use a "halogen dance" strategy.

Protocol: C3-Functionalization via C2-Silyl Blocking

Validated by Knochel and Aggarwal methodologies [2]

Concept: Install a bulky silyl group at C2. This forces the next lithiation to occur at C3 (or C5) despite the isopropyl bulk, as C6 is too far and C2 is blocked.

Step-by-Step:

-

C2 Blocking:

-

React 4-isopropylpyridine with n-BuLi (1.1 equiv) at -78°C in THF.

-

Quench with TMSCl (Trimethylsilyl chloride).

-

Result: 2-TMS-4-isopropylpyridine.

-

-

C3 Lithiation (The "Flip"):

-

Treat the 2-TMS product with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C.

-

Why LiTMP? It is bulkier and less nucleophilic than BuLi, avoiding addition to the ring. It will abstract the C3 proton because C2 is blocked and C5 is sterically similar but C3 is activated by the adjacent TMS group (optional electronic effect) or simply the only option.

-

Note: If C5 is attacked, the symmetry of the 4-iPr group makes C3 and C5 equivalent unless another substituent exists.

-

-

Quench: Add your electrophile (e.g., B(OiPr)3, I2).

-

Deprotection: Remove the TMS group using TBAF or mild acid if the final target requires H at C2.

FAQ: Cross-Coupling at C3 (Adjacent to Isopropyl)

Q: My Suzuki coupling at C3 (using a 3-bromo-4-isopropylpyridine) is stalled. I'm using Pd(PPh3)4.

A: Pd(PPh3)4 is insufficient here. The isopropyl group blocks the oxidative addition and, more critically, the transmetallation step. You need a catalyst system designed for sterically demanding substrates.[7]

Recommended Catalyst Systems:

| Component | Recommendation | Mechanism of Action |

| Ligand | SPhos or XPhos | Buchwald biaryl phosphines. The bulky cyclohexyl/adamantyl groups create a pocket that forces reductive elimination, while the electron-rich nature speeds up oxidative addition [3]. |

| Pre-catalyst | Pd(OAc)2 or Pd2(dba)3 | Use a 1:2 Pd:Ligand ratio. |

| Base | K3PO4 (anhydrous) | Stronger bases can lead to side reactions; phosphate is optimal for hindered Suzuki couplings. |

| Solvent | Toluene/Water (10:1) | Biphasic systems often assist in solubilizing the inorganic base and facilitating the interface transfer. |

Ligand Selection Logic: